4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

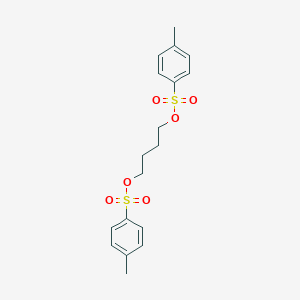

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C18H22O6S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, a sulfonate ester compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a butyl chain, with two para-substituted methylphenyl groups. This unique structure is hypothesized to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity. A study investigating various sulfonate esters found that this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer. The results suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Activation of caspases |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Signal Transduction Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects on various cell lines. The compound was administered at varying concentrations over a period of 48 hours, revealing significant cytotoxic effects at concentrations above 10 µM.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activities. Various studies have highlighted the effectiveness of sulfonamides, including those related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, against a range of pathogens. For instance, compounds derived from similar structures have shown efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungi like Candida albicans .

Antioxidant Activity

In vitro studies have demonstrated that certain derivatives possess antioxidant properties. For example, compounds with sulfonamide groups have been tested for their ability to inhibit free radicals, showing promising results in antioxidant assays .

| Compound | % Inhibition (200 µg/ml) | % Inhibition (100 µg/ml) | % Inhibition (50 µg/ml) |

|---|---|---|---|

| Ascorbic Acid | 96.83 | 97.68 | 97.31 |

| Compound A | 93.41 | 87.67 | 84.92 |

| Compound B | 75.03 | 71.79 | 77.05 |

Polymer Science Applications

Polymerization Initiators

The compound can serve as a polymerization initiator due to its ability to undergo radical reactions. This property is particularly valuable in the synthesis of polyfunctional curatives and advanced materials, allowing for the development of polymers with tailored properties .

Case Study: Synthesis of Polymers

A study demonstrated the use of sulfonate compounds in creating polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices resulted in enhanced performance characteristics compared to traditional polymerization methods .

Organic Synthesis Applications

Intermediate in Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for further functionalization, making it a versatile building block in organic chemistry .

Case Study: Synthesis Pathways

A comprehensive analysis of synthetic pathways involving sulfonate compounds revealed that derivatives like this compound facilitate the formation of complex molecules with high yields and purity . This efficiency is crucial in drug development processes.

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQYJJHVABILHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325892 |

Source

|

| Record name | ST50222230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-56-5 |

Source

|

| Record name | NSC521542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50222230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.